3-(cyclopentyloxy)-4-methoxybenzamide
Overview
Description
3-(cyclopentyloxy)-4-methoxybenzamide is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for preparing 3-cyclopentyloxy-4-methoxybenzamide involves the alkylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with cyclopentyl bromide. This reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF), acetone, or acetonitrile (MeCN) in the presence of anhydrous potassium or cesium carbonate . The reaction conditions require careful control to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production methods for 3-cyclopentyloxy-4-methoxybenzamide often involve similar synthetic routes but are optimized for large-scale production. This includes the use of phase transfer agents and solvents compatible with subsequent reactions. The process may also involve additional steps for product isolation and purification to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(cyclopentyloxy)-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a substrate in various chemical reactions.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications in treating diseases such as asthma, inflammatory disorders, and depression.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-cyclopentyloxy-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it is known to act as a marker substrate for cytochrome P450 2B6, leading to enzyme inactivation through heme destruction . This interaction is substrate and time-dependent, resulting in a significant loss of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichloro-4-pyridyl)-3-(cyclopentyloxy)-4-methoxybenzamide (DCMB): A known marker substrate for cytochrome P450 2B6.
N-(3,5-Dichloro-4-pyridyl)-4-methoxy-3-(prop-2-ynyloxy)benzamide (TA): A novel terminal acetylene compound synthesized based on the chemical template of DCMB.
Uniqueness
3-(cyclopentyloxy)-4-methoxybenzamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as a substrate for cytochrome P450 2B6 and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-cyclopentyloxy-4-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYVPADOZOGKLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381391 | |
Record name | 3-cyclopentyloxy-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158429-58-4 | |
Record name | 3-cyclopentyloxy-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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